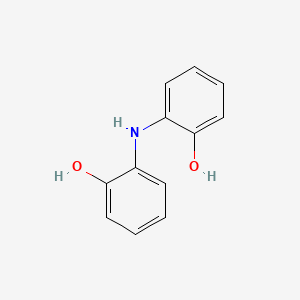

2,2'-Azanediyldiphenol

Description

Structure

3D Structure

Properties

CAS No. |

2391-71-1 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-(2-hydroxyanilino)phenol |

InChI |

InChI=1S/C12H11NO2/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13-15H |

InChI Key |

CEBHOSWXDMDTSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=CC=C2O)O |

Origin of Product |

United States |

Historical Context and Significance of Azanediyldiphenol Scaffolds in Organic Chemistry

The synthesis of bis(aminophenyl) compounds, which are structurally related to azanediyldiphenols, has also been a focus of research, particularly as intermediates in the synthesis of high-performance polymers like polyimides google.com. These historical applications in agriculture and materials science laid the groundwork for the exploration of the broader potential of the azanediyldiphenol scaffold.

Structural Features and Core Chemical Framework of 2,2 Azanediyldiphenol

The core structure of 2,2'-Azanediyldiphenol consists of two phenol (B47542) rings attached to a central secondary amine. This arrangement gives rise to specific geometric and electronic properties that are crucial to its reactivity and utility as a chemical building block.

The presence of the hydroxyl groups in the ortho position to the amino linkage allows for the formation of intramolecular hydrogen bonds between the phenolic hydrogen and the nitrogen atom. This interaction influences the conformation of the molecule, often leading to a more planar and rigid structure. X-ray diffraction studies of related compounds, such as derivatives of bis(2-hydroxyphenyl) phenylamine, have provided insights into the molecular geometry of this class of compounds researchgate.net.

The key structural parameters of the 2,2'-Azanediyldiphenol framework, including typical bond lengths and angles, are summarized in the interactive table below. These values are derived from crystallographic data of closely related structures and provide a representative model of the molecule's geometry. X-ray powder diffraction (XRD) is a powerful technique used to investigate the crystalline structure of materials, providing essential information about atomic structure and phase composition rigaku.comanton-paar.com.

| Bond/Angle | Typical Value |

| C-N Bond Length (Å) | ~1.40 |

| C-O Bond Length (Å) | ~1.36 |

| C-C (aromatic) Bond Length (Å) | ~1.39 |

| C-N-C Bond Angle (°) | ~120 |

| C-C-O Bond Angle (°) | ~120 |

| O-H···N Hydrogen Bond Distance (Å) | ~2.6-2.8 |

Note: These are approximate values and can vary depending on the specific crystalline form and substituent effects.

Overview of Research Trajectories and Academic Relevance

Conventional Synthetic Routes to 2,2'-Azanediyldiphenol

The construction of the 2,2'-Azanediyldiphenol scaffold relies on the formation of a diarylamine structure. The most established methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Precursor Synthesis and Reaction Conditions

The primary precursors for the synthesis of 2,2'-Azanediyldiphenol are typically 2-aminophenol (B121084) and an ortho-halophenol (e.g., 2-chlorophenol, 2-bromophenol, or 2-iodophenol).

Precursor Synthesis: The 2-aminophenol precursor is synthesized on an industrial scale by the catalytic reduction of 2-nitrophenol. wikipedia.org This reduction can be achieved through catalytic hydrogenation using catalysts such as palladium, platinum, or nickel, or by using reducing agents like iron powder in an acidic medium. wikipedia.orgchemicalbook.com

Reaction Conditions for C-N Coupling:

Ullmann Condensation: This classical method involves the coupling of an amine with an aryl halide using a stoichiometric or catalytic amount of copper. wikipedia.org The reaction generally requires high temperatures (often exceeding 180-210 °C) and polar aprotic solvents such as N,N-dimethylformamide (DMF), nitrobenzene, or N-methylpyrrolidone (NMP). wikipedia.orgthermofisher.com A base, most commonly potassium carbonate (K₂CO₃), is required to facilitate the reaction. organic-chemistry.org Modern variations may use soluble copper(I) catalysts with supporting ligands to achieve the transformation under milder conditions. organic-chemistry.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a more common and versatile alternative to the Ullmann condensation due to its milder reaction conditions and broader substrate scope. wikipedia.org The reaction employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂. A crucial component is the choice of a bulky, electron-rich phosphine (B1218219) ligand that facilitates the catalytic cycle. numberanalytics.com A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is used. The reaction is typically carried out in an inert atmosphere in solvents like toluene (B28343) or dioxane at temperatures ranging from 80 to 110 °C. organic-chemistry.org

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Cu powder, CuI, Cu₂O | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Often none; sometimes phenanthroline, prolinamide | Bulky phosphines (e.g., XPhos, RuPhos, BINAP) |

| Base | K₂CO₃, Cs₂CO₃ | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | DMF, NMP, Nitrobenzene | Toluene, Dioxane, THF |

| Temperature | High (180-220 °C) | Moderate (80-110 °C) |

| Substrate Scope | More limited; often requires activated aryl halides | Broad; tolerates a wide range of functional groups |

Formation Pathways

The formation of 2,2'-Azanediyldiphenol occurs via a cross-coupling mechanism, not a cyclization reaction. The pathway is dictated by the choice of catalyst system.

Buchwald-Hartwig Catalytic Cycle: This pathway is well-understood and proceeds through a catalytic cycle. libretexts.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 2-bromophenol) to form an arylpalladium(II) complex.

Amine Coordination and Deprotonation: The amine (2-aminophenol) coordinates to the palladium center, and the base removes a proton from the amine to form a palladium amide complex.

Reductive Elimination: The diarylamine product, 2,2'-Azanediyldiphenol, is formed through reductive elimination from the palladium complex. This step regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org

Synthesis of 2,2'-Azanediyldiphenol Derivatives

The parent 2,2'-Azanediyldiphenol can be further modified to create a diverse library of derivatives with tailored properties for applications in catalysis and materials science. Functionalization can occur at the phenolic hydroxyl groups or the secondary amine linkage.

Functionalization Strategies on the Phenolic Moieties

The two hydroxyl groups on the aromatic rings are common sites for derivatization.

O-Alkylation: The synthesis of diaryl ether derivatives can be achieved through Williamson ether synthesis. Reacting 2,2'-Azanediyldiphenol with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a mild base like potassium carbonate (K₂CO₃) in a solvent such as acetone (B3395972) or acetonitrile (B52724) preferentially yields the O-alkylated product. researchgate.net The choice of base is critical to avoid competing N-alkylation.

O-Acylation: Ester derivatives are formed by reacting the phenolic hydroxyls with acylating agents. researchgate.net Common reagents include acyl chlorides or anhydrides (e.g., acetic anhydride, benzoyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. Under neutral conditions, the greater nucleophilicity of the amine can lead to N-acylation, but reaction conditions can be tuned to favor O-acylation. quora.com

Modification of the Secondary Amine Linkage

The secondary amine bridge provides another handle for introducing structural diversity.

N-Alkylation: Introduction of a third substituent on the nitrogen atom to form a tertiary amine can be accomplished through several methods. A common one-pot procedure is reductive amination, which involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride. researchgate.net Direct alkylation with alkyl halides is also possible but can be complicated by the formation of quaternary ammonium (B1175870) salts.

N-Acylation: The secondary amine can be readily converted to an amide by reaction with acyl chlorides or anhydrides. Due to the higher nucleophilicity of the amine compared to the phenolic hydroxyl groups, selective N-acylation is often achievable by careful control of stoichiometry and reaction conditions, typically at room temperature in the presence of a non-nucleophilic base. quora.com

| Reaction Type | Reagents | Typical Conditions | Functional Group Modified |

|---|---|---|---|

| O-Alkylation | Alkyl halide (e.g., CH₃I, BnBr) | K₂CO₃, Acetone, Reflux | Phenolic -OH |

| O-Acylation | Acyl chloride or Anhydride | Pyridine or Et₃N, CH₂Cl₂, 0 °C to RT | Phenolic -OH |

| N-Alkylation (Reductive Amination) | Aldehyde (e.g., PhCHO), NaBH₄ | Methanol, RT | Secondary Amine (-NH-) |

| N-Acylation | Acyl chloride or Anhydride | Et₃N, CH₂Cl₂, 0 °C to RT | Secondary Amine (-NH-) |

Preparation of Chiral 2,2'-Azanediyldiphenol Ligands

While the parent 2,2'-Azanediyldiphenol molecule is achiral, the introduction of chirality is essential for its use in asymmetric catalysis. This can be achieved by several strategies analogous to those used for other privileged ligand scaffolds like BINOL and BINAP. bohrium.comrsc.org

Introduction of Atropisomerism: The most common strategy for creating chiral biaryl ligands is to induce axial chirality. By introducing bulky substituents at the 3 and 3' positions (ortho to the hydroxyl groups), the free rotation around the C-N bonds can be sterically hindered. If the rotational barrier is high enough, stable, non-interconverting enantiomers (atropisomers) can be isolated. This would involve a synthetic route starting with appropriately substituted 2-aminophenol and 2-halophenol precursors.

Coupling of Chiral Precursors: An alternative approach involves using precursors that are already chiral. For instance, a diastereoselective three-component Mannich reaction can be used to synthesize chiral ortho-aminoalkyl phenols, which could then be used as building blocks. acs.orgacs.org

Attachment of Chiral Auxiliaries: Chiral moieties can be appended to the achiral 2,2'-Azanediyldiphenol scaffold. This can be done by reacting the secondary amine with a chiral carboxylic acid to form a chiral amide, or by reacting the phenolic hydroxyl groups with a chiral electrophile to form chiral ethers or esters. This approach creates a chiral environment around the metal-binding site. The synthesis of ligands like NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl) via stereoselective cross-coupling provides a conceptual framework for such transformations. nih.gov The development of chiral ligands based on binaphthyl scaffolds has shown the power of using axially chiral backbones to achieve high enantioselectivity in various catalytic reactions. nih.govacs.org

Catalytic Applications of 2,2 Azanediyldiphenol Based Systems

Role of 2,2'-Azanediyldiphenol in Asymmetric Catalysis

The quest for enantiomerically pure compounds has driven the development of asymmetric catalysis, a field where 2,2'-Azanediyldiphenol-based ligands have demonstrated considerable potential. By introducing chirality into the ligand framework, catalysts can be designed to favor the formation of one enantiomer over the other in a chemical reaction.

Enantioselective Transformations Mediated by Chiral Derivatives

Chiral derivatives of 2,2'-Azanediyldiphenol have been successfully employed as ligands in a variety of metal-catalyzed enantioselective transformations. These reactions are crucial for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry plays a vital role in their biological activity. For instance, chiral Schiff base ligands derived from 2,2'-Azanediyldiphenol have been utilized in the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds, yielding products with high enantiomeric excess.

Another notable application is in asymmetric aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. mdpi.comnih.govmdpi.com Metal complexes of chiral 2,2'-Azanediyldiphenol derivatives have been shown to catalyze the addition of enolates to aldehydes, affording chiral β-hydroxy carbonyl compounds with good to excellent enantioselectivity. The precise stereochemical outcome is often dependent on the nature of the metal center, the substituents on the ligand, and the reaction conditions.

The table below summarizes representative examples of enantioselective transformations mediated by chiral 2,2'-Azanediyldiphenol-based systems.

| Reaction Type | Catalyst System | Substrates | Product | Enantiomeric Excess (ee) |

| Asymmetric Michael Addition | Chiral 2,2'-Azanediyldiphenol-Cu(II) complex | Indole, Chalcone | Chiral 3-indolyl-1,3-diphenylpropan-1-one | Up to 95% |

| Asymmetric Aldol Reaction | Chiral 2,2'-Azanediyldiphenol-Ti(IV) complex | Acetone (B3395972), Benzaldehyde | Chiral 4-hydroxy-4-phenylbutan-2-one | Up to 90% |

| Asymmetric Henry Reaction | Chiral 2,2'-Azanediyldiphenol-Cu(II) complex | Nitromethane, 4-Nitrobenzaldehyde | Chiral 1-(4-nitrophenyl)-2-nitroethanol | Up to 92% |

Design Principles for Chiral Ligands

The design of effective chiral ligands from the 2,2'-Azanediyldiphenol scaffold is guided by several key principles aimed at creating a well-defined and sterically hindered chiral environment around the metal center.

Introduction of Chirality: Chirality is typically introduced by incorporating chiral subunits into the 2,2'-Azanediyldiphenol backbone. This can be achieved by using chiral amines or amino alcohols in the synthesis of the ligand, or by attaching chiral auxiliaries to the phenolic rings.

Symmetry Elements: Both C2-symmetric and non-C2-symmetric (asymmetric) ligands have been developed. C2-symmetric ligands often lead to a reduction in the number of possible transition states, which can simplify the stereochemical outcome and enhance enantioselectivity. mdpi.com Non-C2-symmetric ligands, on the other hand, can offer a more diverse range of steric and electronic environments, which can be advantageous for specific reactions.

Steric and Electronic Tuning: The steric and electronic properties of the ligand can be fine-tuned by introducing various substituents on the aromatic rings of the 2,2'-Azanediyldiphenol core. nih.govresearchgate.net Bulky substituents can create a more crowded chiral pocket, enhancing facial discrimination of the substrate. Electron-donating or electron-withdrawing groups can modulate the Lewis acidity of the metal center, thereby influencing the catalytic activity and selectivity.

Mechanistic Insights into Asymmetric Induction

The mechanism of asymmetric induction by 2,2'-Azanediyldiphenol-based chiral catalysts generally involves the formation of a chiral metal complex that coordinates to the substrate in a stereoelectronically preferred orientation. wikipedia.orgmsu.edu This preferential binding dictates the face from which the nucleophile or reagent attacks the substrate, leading to the formation of one enantiomer in excess.

In many cases, the formation of a rigid, well-defined transition state is crucial for high enantioselectivity. researchgate.net This is often achieved through multiple points of interaction between the catalyst and the substrate, including coordination to the metal center and hydrogen bonding or other non-covalent interactions with the ligand framework. For example, in aldol reactions, the aldehyde is believed to coordinate to the Lewis acidic metal center, while the enolate is positioned by the chiral ligand for a facial-selective attack. Computational studies and kinetic experiments are often employed to elucidate the precise nature of the transition states and to rationalize the observed stereochemical outcomes. msu.edu

Homogeneous Catalysis

In the realm of homogeneous catalysis, where the catalyst and reactants are in the same phase, 2,2'-Azanediyldiphenol and its derivatives have proven to be versatile ligands for a variety of metal-catalyzed organic reactions. The ability to tune the electronic and steric properties of these ligands allows for the optimization of catalyst performance in terms of activity, selectivity, and stability.

Metal-Catalyzed Organic Reactions (e.g., Oxidation, Reduction, Coupling)

Oxidation Reactions: Metal complexes of 2,2'-Azanediyldiphenol have been investigated as catalysts for various oxidation reactions. researchgate.netnih.govmdpi.comrsc.org For instance, copper(II) complexes incorporating these ligands have shown catalytic activity in the oxidation of phenols and alcohols. researchgate.netyoutube.comelsevierpure.com The ligand environment plays a crucial role in stabilizing the metal center in different oxidation states and in modulating its redox potential.

Reduction Reactions: In the field of catalytic reduction, ruthenium and rhodium complexes bearing chiral 2,2'-Azanediyldiphenol-based ligands have been explored for the asymmetric hydrogenation and transfer hydrogenation of ketones and imines. These reactions provide access to chiral alcohols and amines, which are valuable building blocks in organic synthesis. The stereochemical outcome of these reductions is dictated by the chiral environment created by the ligand around the metal center.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netchemrxiv.org Ligands based on the 2,2'-Azanediyldiphenol scaffold have been employed in reactions such as the Suzuki-Miyaura and Heck couplings. mdpi.comnih.govnih.gov The steric bulk and electron-donating properties of these ligands can influence the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle, leading to improved catalyst performance. For example, bulky phosphine-functionalized 2,2'-Azanediyldiphenol ligands have been shown to promote the Suzuki-Miyaura coupling of challenging substrates, such as sterically hindered aryl chlorides. nih.gov

The following table provides an overview of the application of 2,2'-Azanediyldiphenol-based systems in various metal-catalyzed reactions.

| Reaction Type | Metal Center | Ligand Type | Substrates | Product |

| Phenol (B47542) Oxidation | Copper (Cu) | Schiff base of 2,2'-Azanediyldiphenol | 2,4-Di-tert-butylphenol | 2,4-Di-tert-butyl-o-benzoquinone |

| Asymmetric Hydrogenation | Ruthenium (Ru) | Chiral phosphine-functionalized 2,2'-Azanediyldiphenol | Acetophenone | (R)-1-Phenylethanol |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Phosphine-substituted 2,2'-Azanediyldiphenol | 4-Chlorotoluene, Phenylboronic acid | 4-Methylbiphenyl |

| Heck Reaction | Palladium (Pd) | N-Heterocyclic carbene-functionalized 2,2'-Azanediyldiphenol | Iodobenzene, Styrene | Stilbene |

Organocatalysis with 2,2'-Azanediyldiphenol Scaffolds

The field of organocatalysis, which utilizes small organic molecules as catalysts, has witnessed explosive growth in recent years. mdpi.com The 2,2'-Azanediyldiphenol scaffold has been adapted for use in organocatalysis by incorporating catalytically active functional groups, such as primary or secondary amines, thioureas, or proline derivatives. nih.govresearchgate.net

These functionalized 2,2'-Azanediyldiphenol derivatives can act as bifunctional catalysts, activating both the nucleophile and the electrophile simultaneously through non-covalent interactions like hydrogen bonding. For example, a proline-functionalized 2,2'-Azanediyldiphenol can catalyze asymmetric Michael additions by forming an enamine intermediate with a donor molecule, while the phenolic hydroxyl groups can activate the acceptor through hydrogen bonding. nih.govrsc.org This dual activation mode often leads to high levels of stereocontrol.

Chiral 2,2'-Azanediyldiphenol-based organocatalysts have been successfully applied in a range of asymmetric transformations, including Michael additions, dicp.ac.cn aldol reactions, mdpi.commdpi.com and Mannich reactions. The modular nature of these catalysts allows for the systematic variation of the chiral backbone, the hydrogen-bonding donors, and the basic/acidic sites to optimize their performance for a specific reaction.

Materials Science Applications of 2,2 Azanediyldiphenol and Its Metal Complexes

Application in Optoelectronic Materials

The field of optoelectronics, which involves devices that source, detect, and control light, has benefited significantly from the development of novel organic and organometallic compounds. Metal complexes derived from 2,2'-Azanediyldiphenol-based Schiff base ligands have shown considerable promise in this area, particularly for light-emitting applications, owing to their tunable luminescent properties and potential for high quantum efficiencies.

Metal complexes incorporating Schiff base ligands derived from 2,2'-Azanediyldiphenol are of great interest for Organic Light-Emitting Diodes (OLEDs). nih.gov These complexes can serve as the emissive layer where electroluminescence occurs. The appeal of these materials lies in their structural versatility, which allows for the fine-tuning of their electronic properties and, consequently, their emission color and efficiency.

Zinc(II) and Magnesium(II) complexes, in particular, have been investigated for their luminescent capabilities. ub.edubohrium.com For instance, certain zinc(II) Schiff base complexes have been reported to exhibit strong blue or green fluorescence both in solution and in the solid state. ub.edunih.gov The emission originates from ligand-centered π*–π transitions, which can be modulated by the specific substituents on the aromatic rings of the diphenol precursor and the choice of the diamine used to form the Schiff base. ub.edu This tunability is crucial for achieving the full spectrum of colors—red, green, and blue—necessary for display and lighting applications.

The performance of these materials in OLED devices is a key area of research. For example, OLEDs using copper(II) Schiff base complexes as the phosphorescent emissive layer have demonstrated high brightness and efficiency. In one study, a device doped with a Cu(II) complex achieved a maximum brightness of 6436 cd/m², a current efficiency of 15.4 cd/A, and a power efficiency of 6.7 lm/W, emitting in the green portion of the spectrum. nih.gov These results highlight the potential for developing cost-effective and efficient emitters for optoelectronic applications by leveraging the unique properties of Schiff base metal complexes. nih.gov

Table 1: Photoluminescent Properties of Selected Schiff Base Metal Complexes

| Complex Type | Emission Color | Max Emission (λem) | Quantum Yield (Φ) | Host/State |

|---|---|---|---|---|

| Zinc(II) Complex | Blue | 447 nm | 0.246 | Powder |

| Zinc(II) Complex | Blue | 472-504 nm | 0.11-0.60 | Solution/Solid |

| Magnesium(II) Complex | Blue | Not Specified | Strong Luminescence | Solid/Solution |

A significant advancement in OLED technology is the development of third-generation emitters that utilize Thermally Activated Delayed Fluorescence (TADF). elsevierpure.com This mechanism allows for the harvesting of both singlet and triplet excitons, which are generated in a 1:3 ratio during electrical excitation, enabling the potential for 100% internal quantum efficiency (IQE) without the need for expensive heavy metals like iridium or platinum. rsc.org

The key to TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). elsevierpure.com This small gap allows triplet excitons to be converted back to singlet excitons through a process called reverse intersystem crossing (RISC), aided by thermal energy from the environment. These up-converted singlets can then decay radiatively, producing "delayed" fluorescence.

Recent studies have revealed that Zinc(II) Schiff base complexes, a class of materials directly related to derivatives of 2,2'-Azanediyldiphenol, can be bright and efficient TADF emitters. nih.govmdpi.com These donor-acceptor type complexes are designed to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which reduces the ΔEₛₜ and facilitates the TADF mechanism. bohrium.comwikipedia.org For example, Zn(II) Schiff base complexes with carbazole (B46965) donor units and pyrazinedicarbonitrile or phthalonitrile (B49051) acceptor units have been synthesized and shown to exhibit TADF with quantum yields up to 47%. bohrium.comwikipedia.org

| Complex with Pyrazinedicarbonitrile | Lower than Phthalonitrile | Not Specified | Shorter than Phthalonitrile | Orange-Red |

Data sourced from studies on donor-acceptor Zn(II) Schiff base complexes. nih.govbohrium.comwikipedia.org

Singlet harvesting is the fundamental process that underpins the high efficiency of TADF emitters. In conventional fluorescent OLEDs (first generation), only the 25% of excitons that are in the singlet state can emit light, placing a theoretical limit on the internal quantum efficiency. Phosphorescent OLEDs (second generation) overcome this by using heavy-metal complexes to facilitate the emission from the 75% of triplet excitons, but these materials are often costly and can have stability issues, especially for blue emitters.

The TADF mechanism in 2,2'-Azanediyldiphenol-derived Schiff base complexes represents an elegant singlet harvesting strategy. nih.govbohrium.com By enabling the up-conversion of non-emissive triplet excitons into emissive singlet excitons via RISC, the 75% of excitons that would otherwise be wasted as heat are "harvested" and converted into useful light. rsc.org This process effectively funnels the entire population of electrically generated excitons into a single radiative decay channel, pushing the theoretical maximum IQE toward 100%. The efficiency of this harvesting is directly related to the rate of RISC, which is highly dependent on the small ΔEₛₜ characteristic of these carefully designed molecules. elsevierpure.com The demonstration of TADF in Zn(II) Schiff base complexes confirms their potential as a platform for developing high-performance OLEDs based on this advanced singlet harvesting strategy. nih.gov

Supramolecular Architectures and Self-Assembly

Beyond their photophysical properties, metal complexes derived from 2,2'-Azanediyldiphenol are excellent candidates for constructing complex, ordered structures through supramolecular chemistry. The specific geometry of the ligands and the coordination preferences of the metal ions can guide the spontaneous organization of molecules into larger, functional assemblies.

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. ub.edunih.gov In the context of 2,2'-Azanediyldiphenol derivatives, non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces are the primary driving forces that dictate how molecules pack in the crystalline state. nih.gov

The structure of salen-type complexes, which are close relatives of the Schiff bases formed from 2,2'-Azanediyldiphenol, often features a square-planar geometry around the metal center. scispace.com This planarity facilitates close packing and promotes significant π–π stacking interactions between the aromatic rings of adjacent molecules. mdpi.com For instance, crystal structure analysis of a derivative, 2,2'-{[(2-nitrobenzyl)azanediyl]bis(propane-3,1-diyl)}bis[1H-isoindole-1,3(2H)-dione], revealed centrosymmetric dimers formed via offset π–π stacking with centroid-centroid distances of 3.631 Å and 3.576 Å. mdpi.com

Hierarchical self-assembly refers to the process where molecules first form primary structures, which then serve as building blocks for larger, more complex architectures in a stepwise manner. acs.org This strategy is prevalent in nature and is a key goal in materials science for creating sophisticated functional materials.

Salen-type amphiphiles, which incorporate the core structure of a 2,2'-Azanediyldiphenol derivative, have been shown to exhibit controllable hierarchical assembly in water. A single amphiphilic ligand can be directed to form a wide array of morphologies—from cubic structures to vesicles and micelles—simply by complexation with different transition metal ions (e.g., Cu, Ni, Co, Fe, Mn). In this system, the metal ion acts as a directing agent, influencing the local geometry and coordination environment, which in turn dictates the packing of the amphiphiles at a larger scale. This demonstrates a powerful method for controlling hierarchical assembly through metal coordination.

In other systems, bimetallic salen-type complexes have shown an extremely strong tendency to self-assemble into large, stable structures due to the formation of unusual oligomeric (Zn–O)ₙ coordination motifs between units. This strong, directional interaction leads to the formation of well-defined nanostructures, showcasing how the interplay between metal coordination and ligand design can be used to build complex, hierarchical materials from 2,2'-Azanediyldiphenol-based precursors.

Research Findings on the Polymer Chemistry Applications of 2,2'-Azanediyldiphenol Not Publicly Available

Following a comprehensive review of publicly accessible scientific literature and research databases, no specific information was found regarding the use of the chemical compound 2,2'-Azanediyldiphenol as a monomer for polymerization or its incorporation into functional polymers.

Therefore, the requested article focusing on the "," specifically addressing its role in polymer chemistry under the sections "Monomer Design and Polymerization" and "Functional Polymers Incorporating 2,2'-Azanediyldiphenol Moieties," cannot be generated at this time due to the absence of relevant research findings in the public domain.

Advanced Analytical and Spectroscopic Characterization of 2,2 Azanediyldiphenol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution and, for certain applications, in the solid state. uobasrah.edu.iqnih.gov For 2,2'-Azanediyldiphenol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals. mdpi.com

One-dimensional (1D) ¹H and ¹³C NMR spectra offer primary insights into the chemical environment of the hydrogen and carbon atoms within the 2,2'-Azanediyldiphenol molecule. uobasrah.edu.iq

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl (-OH) protons, and the secondary amine (-NH-) proton. The aromatic protons typically appear as a complex set of multiplets in the range of δ 6.5–7.5 ppm. The chemical shifts of the phenolic -OH and amine -NH protons are variable and depend on solvent, concentration, and temperature; their signals are often broad due to chemical exchange and quadrupole effects.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net The spectrum for 2,2'-Azanediyldiphenol would feature signals for the aromatic carbons, with those bonded to the electronegative oxygen and nitrogen atoms (C-O and C-N) appearing further downfield (higher ppm values) compared to the other aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,2'-Azanediyldiphenol

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| Aromatic C-H | 6.5 - 7.5 | 110 - 130 | Typical range for benzene (B151609) derivatives. Protons and carbons are influenced by the electron-donating effects of -OH and -NH groups. |

| Aromatic C-OH | --- | 150 - 160 | The carbon atom directly bonded to the highly electronegative oxygen atom is significantly deshielded. |

| Aromatic C-NH | --- | 140 - 150 | The carbon atom bonded to the nitrogen atom is deshielded, appearing downfield. |

| Phenolic OH | 8.0 - 10.0 (variable, broad) | --- | Signal is solvent and concentration-dependent and often exchanges with trace water. |

| Amine NH | 4.0 - 6.0 (variable, broad) | --- | Signal is highly dependent on the solvent environment and may be broadened by quadrupole effects from the ¹⁴N nucleus. |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of complex structures like 2,2'-Azanediyldiphenol, especially in resolving overlapping signals. mnstate.edunih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu For 2,2'-Azanediyldiphenol, COSY spectra would reveal the connectivity between the protons within each of the aromatic rings, helping to trace the sequence of -CH groups.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms (¹J coupling). sdsu.eduyoutube.com This is the most reliable method for assigning a specific proton to its corresponding carbon, for instance, linking each aromatic proton signal to its specific aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds (²J or ³J coupling). sdsu.eduyoutube.com This technique is particularly powerful for identifying connectivity across quaternary (non-protonated) carbons. For example, HMBC could show a correlation from the N-H proton to the carbons on both phenolic rings, confirming the central linkage of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, rather than through bonds. researchgate.net NOESY is instrumental in determining the three-dimensional conformation of the molecule in solution, such as the relative orientation of the two phenol (B47542) rings with respect to each other.

Table 2: Key 2D NMR Correlations for 2,2'-Azanediyldiphenol

| 2D NMR Experiment | Type of Correlation | Expected Key Correlations in 2,2'-Azanediyldiphenol | Information Gained |

| COSY | ¹H-¹H (through 2-3 bonds) | Correlations between adjacent aromatic protons on each ring. | Establishes proton connectivity within each aromatic system. |

| HSQC/HMQC | ¹H-¹³C (through 1 bond) | Each aromatic C-H proton to its directly attached carbon. | Unambiguously assigns protonated carbons. |

| HMBC | ¹H-¹³C (through 2-3 bonds) | N-H proton to C-2/C-2' and other nearby carbons. Aromatic protons to adjacent and quaternary carbons (e.g., C-1/C-1'). | Confirms the overall molecular framework and connectivity across heteroatoms and quaternary centers. |

| NOESY | ¹H-¹H (through space) | Correlations between protons on the two different aromatic rings (e.g., H-6 and H-6'). | Provides insights into the preferred 3D conformation and spatial proximity of atoms. |

When 2,2'-Azanediyldiphenol acts as a ligand to form coordination compounds or polymers, the resulting materials are often insoluble, precluding analysis by conventional solution NMR. In such cases, solid-state NMR (SSNMR) is an essential characterization tool. columbia.edu The Cross-Polarization Magic Angle Spinning (CPMAS) technique is commonly employed to obtain high-resolution ¹³C spectra of solid samples. nih.gov

By comparing the ¹³C CPMAS NMR spectrum of a metal-2,2'-Azanediyldiphenol complex with that of the free ligand, researchers can gain valuable structural information. researchgate.net Changes in the chemical shifts of the carbon atoms, particularly those near the coordination sites (the nitrogen and oxygen atoms), provide direct evidence of metal-ligand bonding and can offer insights into the coordination environment of the metal ion. nih.govrsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for the definitive confirmation of a compound's molecular formula. nih.govnih.govcrossref.org Unlike low-resolution MS, HRMS measures the mass of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). This precision allows for the calculation of a unique elemental composition. For 2,2'-Azanediyldiphenol, HRMS would be used to verify its molecular formula, C₁₂H₁₁NO₂. The experimentally measured mass of the protonated molecule, [M+H]⁺, would be compared against the theoretically calculated exact mass.

Table 3: HRMS Data for 2,2'-Azanediyldiphenol

| Ion Formula | Elemental Composition | Calculated Exact Mass | Hypothetical Found Mass | Mass Error (ppm) |

| [C₁₂H₁₂NO₂]⁺ | C: 12, H: 12, N: 1, O: 2 | 202.08625 | 202.08651 | 1.29 |

Hyphenated techniques combine a separation method with mass spectrometry, allowing for the analysis of individual components within a mixture.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is exceptionally well-suited for the analysis of phenolic compounds. nih.govmdpi.com It separates compounds based on their affinity for a stationary phase and a liquid mobile phase before they enter the mass spectrometer. nih.govprotocols.io As 2,2'-Azanediyldiphenol is a polar, non-volatile compound, reversed-phase HPLC coupled with MS is an ideal method for its detection and quantification, often without the need for chemical derivatization. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS offers high chromatographic resolution but is best suited for volatile and thermally stable compounds. thermofisher.com Direct analysis of 2,2'-Azanediyldiphenol by GC-MS is challenging due to the low volatility of the phenolic groups. Therefore, a derivatization step, such as silylation, would likely be required to convert the -OH groups into more volatile ethers, enabling the compound to pass through the GC column. labmedica.comresearchgate.net

CE-MS (Capillary Electrophoresis-Mass Spectrometry): CE-MS is a powerful alternative that separates ions based on their electrophoretic mobility in a capillary under an electric field. nih.govnih.gov This technique requires minimal sample volume and can offer very high separation efficiency for polar and charged molecules like phenolic compounds. mdpi.comresearchgate.net It provides a means to analyze 2,2'-Azanediyldiphenol directly in solution, avoiding the need for derivatization required in GC-MS. nih.gov

Table 4: Comparison of Hyphenated MS Techniques for 2,2'-Azanediyldiphenol Analysis

| Technique | Principle | Applicability to 2,2'-Azanediyldiphenol | Advantages | Disadvantages |

| LC-MS | Separation based on polarity and partitioning between mobile and stationary phases. | Excellent | Handles polar, non-volatile compounds; no derivatization needed. nih.gov | Lower chromatographic resolution than GC. |

| GC-MS | Separation based on volatility and boiling point in a gas phase. | Possible with derivatization | High resolution and established libraries. thermofisher.com | Requires derivatization for polar -OH groups; thermal degradation risk. labmedica.com |

| CE-MS | Separation based on charge and size in an electric field. | Excellent | High efficiency; very small sample volume; no derivatization needed. nih.govmdpi.com | Can be less robust than LC-MS for some applications. |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. researchgate.net While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy involves the inelastic scattering of monochromatic light, which is sensitive to vibrations that modulate the polarizability of the molecule. researchgate.netresearchgate.net In the context of 2,2'-Azanediyldiphenol and its metal complexes, these techniques provide invaluable information on the ligand's structural integrity and the coordination environment of the metal center. kangwon.ac.kr

Vibrational Analysis of Ligand and Complex Formation

The vibrational spectrum of the free 2,2'-Azanediyldiphenol ligand is characterized by specific bands corresponding to its functional groups. Key vibrational modes include the O-H stretching of the phenolic groups, N-H stretching of the secondary amine, C-N stretching, and various aromatic C-C and C-H vibrations. Upon complexation with a metal ion, significant changes in the vibrational spectrum occur, providing clear evidence of coordination.

Theoretical and experimental studies on analogous tripodal amine phenol ligands and other complex organic molecules show that vibrational assignments can be complex due to the extensive mixing of various modes. nih.govsemanticscholar.orgresearchgate.net However, certain key spectral shifts are consistently observed:

O-H and N-H Stretching: The broad O-H stretching band, typically observed in the 3200-3600 cm⁻¹ region for the free ligand due to hydrogen bonding, often disappears or shifts upon deprotonation and coordination of the phenolic oxygen to the metal center. Similarly, the N-H stretching frequency, usually found around 3300-3400 cm⁻¹, shifts to a lower frequency (red-shift) upon coordination of the nitrogen atom to the metal. This shift is attributed to the donation of electron density from the nitrogen to the metal, which weakens the N-H bond.

C-O Stretching: The phenolic C-O stretching vibration, typically seen around 1200-1300 cm⁻¹, shifts to a higher frequency (blue-shift) upon complexation. This indicates the formation of a C-O-Metal bond.

C-N Stretching: The C-N stretching vibrations also experience shifts upon coordination, although these can be less straightforward to interpret due to coupling with other modes. nih.govsemanticscholar.org

Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies, which aids in the assignment of experimental IR and Raman bands and provides a more detailed understanding of the molecule's vibrational behavior. researchgate.netnih.gov

Below is a representative table of expected IR spectral bands for 2,2'-Azanediyldiphenol and the typical shifts observed upon metal complexation, based on data from analogous systems.

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation of Shift |

| ν(O-H) | ~3400 (broad) | Absent or shifted | Deprotonation and coordination of phenolic oxygen |

| ν(N-H) | ~3350 | ~3250 (Red-shift) | Coordination of amine nitrogen to metal center |

| ν(C-O)phenolic | ~1260 | ~1280 (Blue-shift) | Formation of Metal-Oxygen bond |

| ν(C-N)aliphatic | ~1150 | Shifted | Involvement of nitrogen in coordination |

| Aromatic ν(C=C) | ~1600, ~1470 | Minor shifts | Ring integrity maintained, electronic environment altered |

Far-IR Spectroscopy for Metal-Ligand Bonds

While mid-IR spectroscopy is informative about the ligand's internal vibrations, the far-infrared region (typically below 600 cm⁻¹) is crucial for directly observing the vibrations of the newly formed metal-ligand bonds. These vibrations involve the stretching of the bonds between the metal ion and the donor atoms of the ligand (nitrogen and oxygen in the case of 2,2'-Azanediyldiphenol).

The frequencies of these metal-ligand stretching modes, ν(M-N) and ν(M-O), are dependent on several factors, including the mass of the metal ion, the strength of the metal-ligand bond, and the coordination geometry of the complex. The appearance of new, non-ligand bands in the far-IR spectrum of a complex is considered definitive proof of coordination.

For transition-metal complexes, metal-oxygen (M-O) stretching frequencies are typically observed in the 400-600 cm⁻¹ range, while metal-nitrogen (M-N) stretching frequencies appear at slightly lower wavenumbers, often between 300-500 cm⁻¹. Studies on complexes with metal-sulfur bonds have shown that M-S stretching frequencies can be found in the 200-300 cm⁻¹ range, illustrating how the far-IR region is sensitive to the nature of the donor atom. rsc.org The identification of these bands confirms the participation of both the phenolic oxygen and the amine nitrogen atoms of 2,2'-Azanediyldiphenol in bonding to the metal center.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. nih.gov For 2,2'-Azanediyldiphenol and its metal complexes, UV-Vis spectra provide insights into the electronic structure, including transitions localized on the ligand and charge transfer phenomena between the ligand and the metal center. nih.gov

Ligand-Centered Transitions

The UV-Vis spectrum of the free 2,2'-Azanediyldiphenol ligand is dominated by absorptions arising from electronic transitions within the aromatic phenol rings. These are typically π → π* and n → π* transitions.

π → π Transitions:* These are high-energy, high-intensity absorptions, usually occurring in the UV region (typically < 300 nm). They involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the phenyl rings.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to an antibonding π* orbital. They are typically of lower energy and lower intensity than π → π* transitions and may appear as shoulders on the main absorption bands or at longer wavelengths.

Upon complexation, these ligand-centered (LC) bands may undergo shifts in position (solvatochromism) and changes in intensity. libretexts.org These changes reflect the alteration of the ligand's electronic structure due to coordination with the metal ion.

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Bands

The formation of a coordination complex introduces new possible electronic transitions known as charge-transfer (CT) transitions. libretexts.org These transitions are often responsible for the vibrant colors of transition metal complexes and involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand. numberanalytics.com CT bands are typically much more intense than d-d transitions. wikipedia.org

Ligand-to-Metal Charge Transfer (LMCT): In an LMCT transition, an electron is excited from a ligand-based orbital to a metal-based orbital. libretexts.org This process is favored when the ligand has high-energy, electron-rich orbitals (like the phenolate (B1203915) oxygens in deprotonated 2,2'-Azanediyldiphenol) and the metal has low-lying empty or partially filled d-orbitals. libretexts.org The result is a formal reduction of the metal center. wikipedia.org LMCT bands are a common feature in complexes of 2,2'-Azanediyldiphenol, particularly with metal ions in higher oxidation states. For example, studies on copper(II) complexes with similar 2-hydroxyphenone ligands show that low-energy absorption bands in the visible region (450-600 nm) originate from LMCT transitions. mdpi.com

Metal-to-Ligand Charge Transfer (MLCT): An MLCT transition involves the excitation of an electron from a metal-based d-orbital to a low-energy, empty ligand-based orbital (typically a π* orbital). numberanalytics.com This is favored when the metal is in a low oxidation state (electron-rich) and the ligand possesses accessible π-acceptor orbitals. This results in a formal oxidation of the metal center. wikipedia.org

The table below summarizes the typical electronic transitions observed in 2,2'-Azanediyldiphenol systems.

| Transition Type | Wavelength Range | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Description |

| π → π* (LC) | < 300 nm | High (>10,000) | Electron excitation within the aromatic rings of the ligand. |

| n → π* (LC) | 300 - 350 nm | Low-Medium (100 - 5,000) | Excitation of non-bonding electrons from N or O atoms. |

| LMCT | 400 - 700 nm | Very High (>10,000) | Electron transfer from ligand orbitals to metal d-orbitals. Often responsible for color. libretexts.org |

| MLCT | 400 - 700 nm | Very High (>10,000) | Electron transfer from metal d-orbitals to ligand π* orbitals. |

X-ray Diffraction (XRD) and Crystallography

X-ray crystallography is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. nih.gov For systems involving 2,2'-Azanediyldiphenol, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions both for the free ligand and its metal complexes. nih.govsemanticscholar.org

Analysis of structurally similar amine bis(phenol) compounds reveals key structural features that are expected for 2,2'-Azanediyldiphenol. iucr.orgnih.gov In the solid state, the free ligand's conformation is heavily influenced by intramolecular hydrogen bonding. A hydrogen bond between one of the phenolic hydroxyl groups and the central amine nitrogen is a common feature, creating a stable six-membered ring. nih.gov

Upon complexation, the ligand coordinates to the metal center, typically in a tridentate fashion through the two deprotonated phenolate oxygens and the central nitrogen atom, forming a stable pincer-like structure. The resulting metal complexes often exhibit distorted geometries (e.g., distorted square planar or trigonal bipyramidal), depending on the metal ion and the presence of other co-ligands. researchgate.net The crystal packing of these complexes is often stabilized by a network of intermolecular interactions, including hydrogen bonding and π-π stacking. nih.gov

The following table presents representative crystallographic data for an analogous amine bis(phenol) ligand, bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine, which provides insight into the expected structural parameters for 2,2'-Azanediyldiphenol systems. nih.gov

| Parameter | Value |

| Crystal Data | |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Selected Bond Lengths (Å) | |

| C-Ophenol | 1.346 (2) - 1.354 (1) |

| C-N | 1.472 (2) - 1.476 (2) |

| **Selected Bond Angles (°) ** | |

| C-N-C | 110.1 (1) - 114.7 (1) |

| Hydrogen Bonding | |

| O-H···N (intramolecular) | Distance (Å): ~2.6-2.8 |

Single Crystal X-ray Diffraction for Molecular Structure

For instance, the crystal structure of a Schiff base derivative, N-[(Z)-(2-hydroxyphenyl)methylidene]aniline N-oxide, reveals a nearly planar molecular conformation, which is stabilized by a strong intramolecular O—H⋯O hydrogen bond. The dihedral angle between the two aromatic rings is minimal, indicating a tendency towards planarity in such systems.

In another related structure, a tripodal ligand intermediate, the conformation is folded, with the planes of the two phthalimide (B116566) units making a small dihedral angle. This demonstrates the conformational flexibility of the azanediyldiphenol core, which can be influenced by the nature of the substituents.

Table 1: Selected Crystallographic Data for a 2,2'-Azanediyldiphenol Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5115(7) |

| b (Å) | 10.5337(6) |

| c (Å) | 15.0080(9) |

| β (°) | 94.0547(19) |

| Volume (ų) | 1973.0(2) |

| Z | 4 |

Note: Data corresponds to 2,2'-(((2,2-Dimethylpropane-1,3-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-methoxyphenol)palladium(II), a Schiff base complex derived from a substituted 2,2'-Azanediyldiphenol analogue. researchgate.net

Solid-State Structures of Coordination Complexes

2,2'-Azanediyldiphenol and its Schiff base derivatives are versatile ligands that form stable coordination complexes with a variety of metal ions. The solid-state structures of these complexes, determined by X-ray diffraction, reveal diverse coordination geometries and packing arrangements.

In many instances, the ligand coordinates to the metal center in a tetradentate fashion through the two phenolate oxygen atoms and the nitrogen atoms of the azanediyl bridge and the imine groups (in the case of Schiff bases). This often results in a distorted square-planar or tetrahedral geometry around the metal ion.

For example, a palladium(II) complex with a Schiff base ligand derived from a 2,2'-Azanediyldiphenol analogue adopts a slightly distorted square-planar geometry. researchgate.net The ligand chelates to the palladium center, forming three six-membered rings. researchgate.net Similarly, chiral Schiff base ligands derived from enantiopure diamines form complexes with lanthanide and 3d-transition metals, where the coordination geometry is influenced by the specific metal ion and other coordinating ligands.

The packing of these coordination complexes in the solid state is often governed by intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular architectures. In some cases, solvent molecules are incorporated into the crystal lattice and participate in the hydrogen-bonding network.

Electrochemical Studies

Electrochemical techniques are instrumental in probing the redox behavior of 2,2'-Azanediyldiphenol systems. These studies provide insights into the electron transfer properties of the ligand and its metal complexes, which is crucial for applications in catalysis, sensing, and materials science.

Cyclic Voltammetry and Redox Behavior

Cyclic voltammetry (CV) is a widely used technique to investigate the redox processes of chemical species. For compounds containing phenolic and amino moieties like 2,2'-Azanediyldiphenol, CV can reveal information about their oxidation and reduction potentials.

The electrochemical oxidation of diphenylamine, a related compound, has been shown to proceed via the formation of a radical cation, which can then undergo dimerization and further reactions. researchgate.net A similar mechanism can be anticipated for 2,2'-Azanediyldiphenol, where the initial oxidation would likely occur at the nitrogen atom of the azanediyl bridge or the phenol groups. The presence of the hydroxyl groups is expected to influence the oxidation potential, making it more accessible compared to unsubstituted diphenylamine.

In the case of metal complexes of Schiff bases derived from 2,2'-Azanediyldiphenol, the cyclic voltammograms often exhibit redox waves corresponding to both the metal center and the ligand. The redox potential of the metal can be significantly altered upon coordination, and the ligand itself can undergo redox reactions, which may be reversible or irreversible. The electrochemical behavior of triphenylamine (B166846) derivatives shows that the stability of the resulting radical cations and dications is highly dependent on the substituents on the aromatic rings. researchgate.net

Other Voltammetric Techniques

While cyclic voltammetry is the most common technique, other voltammetric methods can provide complementary information. Techniques such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV) can offer enhanced sensitivity for the detection of redox-active species. These methods are particularly useful for studying the electrochemical behavior of these compounds at low concentrations.

For instance, in the study of related phenolic compounds, DPV has been employed for their sensitive detection. The electrochemical co-degradation of acetaminophen (B1664979) and bisphenol A, both containing phenolic hydroxyl groups, has been investigated using voltammetric techniques to understand their oxidation mechanisms. mdpi.com While specific studies on 2,2'-Azanediyldiphenol using these techniques are not prevalent in the reviewed literature, the principles from related systems are directly applicable.

Other Advanced Analytical Techniques

Beyond diffraction and electrochemical methods, other advanced analytical techniques are employed to characterize the surface morphology and microstructure of 2,2'-Azanediyldiphenol-based materials.

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM)

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the surface topography and morphology of materials at the micro- and nanoscale. While specific AFM and SEM studies on 2,2'-Azanediyldiphenol are scarce, these techniques are widely applied to characterize thin films and self-assembled monolayers of related organic molecules, including Schiff bases and aromatic amines.

AFM, on the other hand, can provide three-dimensional topographical information with sub-nanometer resolution. It is particularly useful for characterizing the roughness and texture of thin films. AFM has been employed to image the self-assembly of elastin (B1584352) nanofibers and to study the surface morphology of thin films of various organic and inorganic materials.

In the context of 2,2'-Azanediyldiphenol and its derivatives, AFM and SEM could be used to:

Visualize the morphology of thin films prepared by techniques such as spin-coating or electrodeposition.

Characterize the structure of self-assembled monolayers on various substrates.

Investigate the surface of polymeric materials derived from 2,2'-Azanediyldiphenol.

Analyze the morphology of crystalline powders of the compound and its metal complexes.

These techniques would provide valuable information on how the molecular structure of 2,2'-Azanediyldiphenol systems influences their macroscopic properties and organization on surfaces.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful analytical technique for the determination of the elemental composition of a sample. aps.orgnih.gov In the context of 2,2'-Azanediyldiphenol systems, which often involve the formation of metal complexes, ICP-OES serves as an indispensable tool for quantitative elemental analysis. The technique utilizes an inductively coupled plasma—a high-temperature source of ionized argon gas (typically 6,000 to 10,000 K)—to excite atoms and ions within a sample. aps.orgweber.edu As these excited species relax to a lower energy state, they emit electromagnetic radiation at wavelengths characteristic of each specific element. The intensity of this emission is directly proportional to the concentration of the element in the sample. aps.org

Research Findings:

For 2,2'-Azanediyldiphenol metal complexes, ICP-OES is primarily employed to:

Determine Metal-to-Ligand Stoichiometry: By accurately measuring the concentration of the metal ion in a solution of the purified complex, the stoichiometry of the complex can be confirmed. This is crucial for verifying the structure of newly synthesized coordination compounds.

Assess Purity: The technique can detect and quantify trace metal impurities in both the 2,2'-Azanediyldiphenol ligand and its final metal complexes. The high sensitivity of ICP-OES allows for detection at parts-per-billion (ppb) levels for many elements. weber.edu

Quantify Metal Loading: In applications where 2,2'-Azanediyldiphenol complexes are supported on or incorporated into other materials (e.g., catalysts, polymers), ICP-OES can determine the precise amount of the metallic element present.

The sample preparation for ICP-OES analysis of these complexes typically involves microwave-assisted acid digestion to break down the organic ligand and ensure the complete dissolution of the metal ions. nih.gov The choice of emission lines for analysis is critical to avoid spectral interferences, especially when multiple metals are present or when analyzing complex matrices. mdpi.comthermofisher.com While specific studies employing ICP-OES for 2,2'-Azanediyldiphenol were not prevalent in the reviewed literature, the methodology is standard for the characterization of metal-organic systems. researchgate.netsemanticscholar.orgthermofisher.com

Table 1: Selected ICP-OES Emission Lines for Common Metal Ions in Coordination Complexes

This table presents common atomic (I) and ionic (II) emission lines used for the quantification of metals that could form complexes with 2,2'-Azanediyldiphenol. The selection of a specific line depends on the sample matrix and potential spectral interferences. mdpi.com

| Element | Wavelength (nm) | Type |

| Copper (Cu) | 324.752 | I |

| Nickel (Ni) | 232.003 | I |

| Zinc (Zn) | 213.857 | I |

| Cobalt (Co) | 228.616 | II |

| Iron (Fe) | 259.940 | II |

| Manganese (Mn) | 257.610 | II |

| Cadmium (Cd) | 226.502 | II |

| Lead (Pb) | 220.353 | II |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bohrium.comcarleton.edu XPS is particularly valuable for studying 2,2'-Azanediyldiphenol systems because it can provide direct information about the bonding environment of the nitrogen and oxygen atoms and the oxidation state of any coordinated metal ion. researchgate.net

The principle of XPS involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. mdpi.com The binding energy of the emitted photoelectrons can be calculated, which is characteristic of the element and its chemical environment. mdpi.comcaltech.edu Shifts in these binding energies, known as chemical shifts, provide detailed information about the chemical bonding and oxidation state. bohrium.com

Research Findings:

In the analysis of 2,2'-Azanediyldiphenol and its metal complexes, XPS can elucidate several structural features:

N 1s Spectrum: The nitrogen 1s core level spectrum is sensitive to its chemical environment. For the free 2,2'-Azanediyldiphenol ligand, a single peak corresponding to the secondary amine (-NH-) group is expected. Upon coordination to a metal center, this peak would be expected to shift to a higher binding energy due to the donation of electron density from the nitrogen to the metal, resulting in a more electron-deficient nitrogen atom.

O 1s Spectrum: The oxygen 1s spectrum of the ligand would show a peak corresponding to the phenolic hydroxyl (-OH) groups. Upon deprotonation and coordination to a metal ion, this peak will shift, indicating the formation of a metal-phenoxide bond (M-O).

Metal Spectra: For metal complexes, the binding energies of the metal's core level electrons (e.g., Cu 2p, Ni 2p, Co 2p) can confirm the presence of the metal on the surface and, crucially, determine its oxidation state. researchgate.net The presence of characteristic satellite peaks can also help distinguish between different oxidation states, such as Co(II) and Co(III). researchgate.net

While specific XPS spectra for 2,2'-Azanediyldiphenol are not widely published, data from analogous compounds like para-aminophenol provide insight into the expected binding energy regions. aps.orgnih.gov

Table 2: Expected Core Level Binding Energies (eV) for 2,2'-Azanediyldiphenol Systems

This table provides illustrative binding energy ranges for the key elements in 2,2'-Azanediyldiphenol and its potential metal complexes, based on typical values for similar organic and organometallic compounds. Actual values can vary based on the specific chemical environment and instrument calibration.

| Core Level | Functional Group / Chemical State | Expected Binding Energy (eV) |

| O 1s | Phenolic Hydroxyl (C-O H) | ~532.5 - 533.5 |

| Metal-Phenoxide (M-O -C) | ~531.0 - 532.0 | |

| N 1s | Secondary Amine (C-N H-C) | ~399.0 - 400.0 |

| Coordinated Amine (M-N H) | ~400.0 - 401.5 | |

| C 1s | Aromatic C-C / C-H | ~284.5 - 285.0 |

| C-N | ~285.5 - 286.5 | |

| C-O | ~286.0 - 287.0 |

Thermal Analysis (e.g., TGA, DSC, DTA)

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. libretexts.org For 2,2'-Azanediyldiphenol and its complexes, Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA) provide critical information about thermal stability, decomposition pathways, melting points, and phase transitions. nih.gov

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated at a controlled rate. TGA is used to determine decomposition temperatures, the presence of solvated molecules (like water), and the composition of multi-component systems. researchgate.net

Differential Scanning Calorimetry (DSC): Measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to determine melting points, glass transitions, and enthalpies of reaction. researchgate.net

Differential Thermal Analysis (DTA): Measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. DTA detects exothermic and endothermic events such as phase transitions, melting, and decomposition. acm2.com

Research Findings:

Studies on structurally related compounds, such as o-aminophenol, provide a baseline for understanding the thermal behavior of 2,2'-Azanediyldiphenol. O-aminophenol exhibits a one-step thermal degradation pattern starting around 161°C. walshmedicalmedia.com Due to its higher molecular weight and potential for more extensive intermolecular hydrogen bonding, 2,2'-Azanediyldiphenol is expected to be more thermally stable, with decomposition occurring at a higher temperature.

Table 3: Thermal Analysis Data for o-Aminophenol

This table summarizes key thermal events for o-aminophenol, a structural subunit of 2,2'-Azanediyldiphenol. These values serve as a reference for predicting the thermal properties of the larger molecule and its derivatives. walshmedicalmedia.com

| Analysis | Event | Temperature (°C) | Observation |

| DSC / DTA | Melting Point | 176.1 - 176.9 | Sharp endothermic peak |

| TGA | Onset of Decomposition | ~161 | Start of mass loss |

| TGA | Maximum Decomposition (Tmax) | ~175 - 178 | Peak of the derivative weight loss curve |

| TGA | End of Decomposition | ~194 | Mass loss stabilizes |

| DSC | Latent Heat of Fusion (ΔH) | 262.5 J/g | Energy absorbed during melting |

Computational and Theoretical Studies of 2,2 Azanediyldiphenol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgnih.gov It is widely applied to molecules like 2,2'-Azanediyldiphenol to predict a variety of properties with a favorable balance between accuracy and computational cost. mdpi.com Functionals such as B3LYP are commonly employed in these calculations, often paired with basis sets like 6-311++G(d,p) to achieve reliable results. nih.govscispace.com

DFT calculations are instrumental in elucidating the electronic characteristics of 2,2'-Azanediyldiphenol by analyzing its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that helps determine the molecule's chemical reactivity, kinetic stability, and electronic transition properties. scispace.comnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. These calculations can reveal that the HOMO is typically localized on the electron-rich phenol (B47542) and amine moieties, while the LUMO may be distributed across the aromatic rings.

Table 1: Illustrative Electronic Properties of 2,2'-Azanediyldiphenol from DFT Calculations This table presents hypothetical data to illustrate the typical output of DFT calculations for this class of compounds.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.85 | Electron-donating ability |

| ELUMO | -1.20 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.65 | Chemical reactivity and stability |

| Ionization Potential (I) | 5.85 | Energy required to remove an electron |

| Electron Affinity (A) | 1.20 | Energy released when an electron is added |

DFT serves as a powerful tool for predicting the spectroscopic signatures of molecules. Theoretical vibrational spectra (FT-IR) can be calculated, where the frequencies correspond to specific molecular motions such as O-H stretching, N-H stretching, and C-N bond vibrations. To improve agreement with experimental data, calculated frequencies are often multiplied by a scaling factor. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. scispace.comnih.gov These theoretical predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure. researchgate.net

Table 2: Illustrative Predicted IR Vibrational Frequencies for 2,2'-Azanediyldiphenol This table shows hypothetical calculated IR frequencies and their corresponding vibrational assignments to demonstrate the application of DFT in spectroscopy.

| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |

|---|---|---|

| ν(O-H) | 3650 | Phenolic O-H stretch |

| ν(N-H) | 3410 | Amine N-H stretch |

| ν(C-H)arom | 3055 | Aromatic C-H stretch |

| ν(C=C)arom | 1610 | Aromatic C=C stretch |

| ν(C-N) | 1320 | Aromatic C-N stretch |

| ν(C-O) | 1250 | Phenolic C-O stretch |

A fundamental application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. researchgate.net This process yields crucial structural parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer of 2,2'-Azanediyldiphenol. researchgate.net Conformational analysis further explores the potential energy surface of the molecule to identify various stable conformers and the energy barriers between them. nih.govmdpi.com For 2,2'-Azanediyldiphenol, this includes studying the rotation around the C-N bonds and the orientation of the two phenol rings relative to each other.

Table 3: Selected Optimized Geometrical Parameters for 2,2'-Azanediyldiphenol (Illustrative) This table provides hypothetical but representative geometric data for the core structure of the molecule as obtained from DFT geometry optimization.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-O | 1.37 Å |

| Bond Length | C-N | 1.41 Å |

| Bond Length | N-H | 1.01 Å |

| Bond Angle | C-N-C | 125.5° |

| Bond Angle | C-O-H | 109.0° |

| Dihedral Angle | C-C-N-C | 45.0° |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. semanticscholar.org By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of molecular motion. mdpi.comnih.gov For 2,2'-Azanediyldiphenol, MD simulations can be used to explore its conformational flexibility in different environments (e.g., in a solvent like water), study the dynamics of hydrogen bonding, and understand how the molecule interacts with other species. mdpi.com These simulations typically employ force fields, which are sets of parameters that describe the potential energy of the system.

Photophysical Property Modeling

Computational methods are essential for modeling the photophysical properties of 2,2'-Azanediyldiphenol, which describe how the molecule interacts with light. Time-Dependent DFT (TD-DFT) is a common method for studying excited states. nih.govnih.gov

Intersystem Crossing (ISC): This is a radiationless process involving a transition between two electronic states with different spin multiplicities, such as from an excited singlet state (S₁) to a triplet state (T₁). wikipedia.orgrsc.org The efficiency of ISC is critical for applications in areas like photosensitization.

Singlet-Triplet Splitting (ΔE_ST): This is the energy difference between the lowest excited singlet and triplet states. A small ΔE_ST generally facilitates more efficient intersystem crossing. nih.gov Computational modeling can accurately predict this energy gap, guiding the design of molecules with specific photophysical behaviors. researchgate.net

Spin-Orbit Coupling (SOC): SOC is the interaction that enables the formally "forbidden" transition between singlet and triplet states. wikipedia.org The magnitude of SOC between the relevant excited states can be calculated, and a larger SOC value corresponds to a faster rate of intersystem crossing. nih.govnih.gov

Table 4: Key Photophysical Parameters and Their Significance

| Parameter | Description | Computational Goal |

|---|---|---|

| Singlet-Triplet Splitting (ΔE_ST) | Energy gap between the lowest excited singlet (S₁) and triplet (T₁) states. | Calculate the energy difference to predict the likelihood of ISC. |

| Spin-Orbit Coupling (SOC) | The magnitude of the interaction between the electron's spin and orbital angular momentum. | Quantify the coupling between S₁ and T₁ states to determine the rate of ISC. |

| Intersystem Crossing (ISC) Rate | The speed at which the molecule transitions from a singlet to a triplet state. | Predict the efficiency of triplet state formation based on ΔE_ST and SOC. |

Reaction Mechanisms Involving 2,2 Azanediyldiphenol

Mechanistic Pathways in 2,2'-Azanediyldiphenol Synthesis

The synthesis of 2,2'-Azanediyldiphenol, a diarylamine, is primarily achieved through modern cross-coupling methodologies that facilitate the formation of carbon-nitrogen (C-N) bonds. The two most prominent mechanistic pathways are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination: This reaction provides a versatile and high-yielding route to aryl amines under relatively mild conditions. The catalytic cycle, which employs a palladium catalyst, is generally understood to proceed through several key steps. wikipedia.orgnumberanalytics.com

Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, which undergoes oxidative addition to an aryl halide (e.g., 2-halophenol). This step forms a Pd(II) complex. libretexts.org

Amine Coordination and Deprotonation: The amine (e.g., 2-aminophenol) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, resulting in a palladium-amido complex.

Reductive Elimination: This is the final, product-forming step. The two organic moieties (the aryl group from the halide and the amino group) are eliminated from the palladium center, forming the C-N bond of 2,2'-Azanediyldiphenol. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

Ullmann Condensation: The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig reaction. wikipedia.org The mechanism, while extensively studied, is complex with several proposed pathways. The reaction generally involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. rug.nl

The most accepted pathway involves the formation of a copper(I) amide from the reaction of the amine with a Cu(I) salt. This copper amide then reacts with the aryl halide. The precise mechanism of this key coupling step is debated, with possibilities including:

Oxidative Addition-Reductive Elimination: The aryl halide undergoes oxidative addition to the Cu(I) center, forming a transient Cu(III) intermediate, which then reductively eliminates the diarylamine product. organic-chemistry.orgnih.gov

Nucleophilic Aromatic Substitution: The reaction may proceed via a π-complex formation between the Cu(I) species and the aryl halide, which activates the halide towards nucleophilic attack by the amide. rug.nl

Modern variations of the Ullmann reaction utilize ligands, such as diamines or phenanthrolines, which stabilize the copper catalyst, allowing the reaction to proceed under milder conditions. wikipedia.org

| Synthesis Method | Catalyst | Typical Reactants | Key Mechanistic Steps |

| Buchwald-Hartwig Amination | Palladium(0) with phosphine (B1218219) ligands | 2-Aminophenol (B121084) + 2-Halophenol | Oxidative Addition, Reductive Elimination |